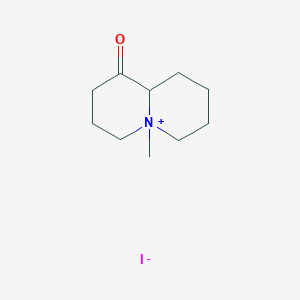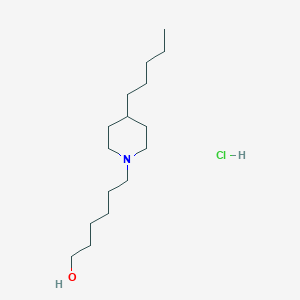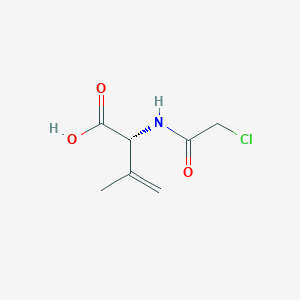
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid: is an organic compound with a unique structure that includes a chloroacetamido group and a methylbutenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid and 3-methylbut-3-en-1-amine.
Formation of Chloroacetamido Group: The 2-chloroacetic acid is reacted with 3-methylbut-3-en-1-amine under controlled conditions to form the chloroacetamido group.
Final Product Formation: The intermediate product is then subjected to further reactions, including acidification and purification, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutenoic acid moiety.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloro group in the chloroacetamido moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Protein Modification: The compound can be used to modify proteins for research purposes.
Medicine:
Drug Development:
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylbutenoic acid moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(2-Bromoacetamido)-3-methylbut-3-enoic acid: Similar structure but with a bromo group instead of chloro.
(2R)-2-(2-Iodoacetamido)-3-methylbut-3-enoic acid: Similar structure but with an iodo group instead of chloro.
(2R)-2-(2-Fluoroacetamido)-3-methylbut-3-enoic acid: Similar structure but with a fluoro group instead of chloro.
Uniqueness:
- The chloro group in (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid provides unique reactivity compared to its bromo, iodo, and fluoro analogs.
- The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61376-25-8 |
|---|---|
Molekularformel |
C7H10ClNO3 |
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C7H10ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h6H,1,3H2,2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
BPSVPRARJOGUCW-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(=C)[C@H](C(=O)O)NC(=O)CCl |
Kanonische SMILES |
CC(=C)C(C(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
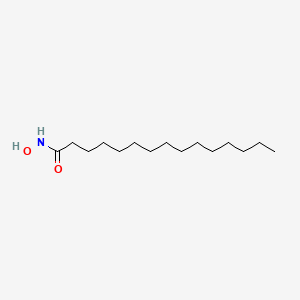
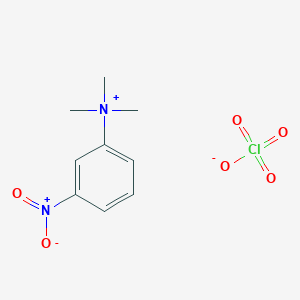
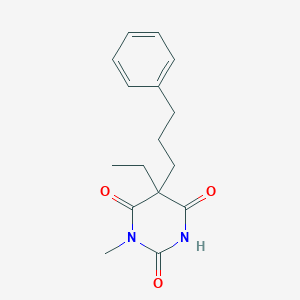
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
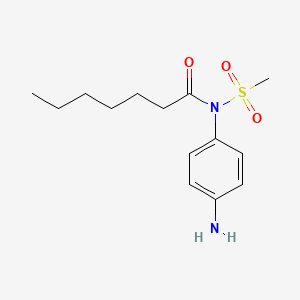
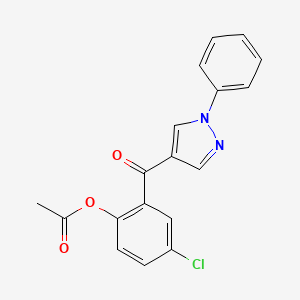
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
